Increased Lipophilicity (LogP) Relative to 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one
The target compound exhibits a calculated LogP value of 2.86, which is 0.37 units higher than the LogP of the N-methylated analog 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (CAS 119216-22-7, LogP 2.49) . This difference indicates enhanced lipophilicity, which can influence membrane permeability and distribution characteristics in biological systems [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.86 (calculated) |
| Comparator Or Baseline | 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one (CAS 119216-22-7): LogP = 2.49 |
| Quantified Difference | ΔLogP = +0.37 |
| Conditions | Calculated values from Chemsrc database |
Why This Matters
A higher LogP suggests improved membrane permeability, potentially making the target compound more suitable for applications requiring cellular uptake or blood-brain barrier penetration compared to the N-methyl analog.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. https://doi.org/10.1517/17460441003605098 View Source
